5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
The synthesis of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the cyclization of intermediate compounds using hydroxylamine under alkaline conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, which enable the efficient synthesis of 3,5-disubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propargylamines to oximes followed by intramolecular cyclization can yield isoxazoles with a wide range of functional group compatibility .
Wissenschaftliche Forschungsanwendungen
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives have been shown to modulate various biological processes by binding to enzymes, receptors, and other proteins . For example, some isoxazole compounds have been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific isoxazole derivative and its chemical structure.
Vergleich Mit ähnlichen Verbindungen
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as 3-amino-5-methylisoxazole and 5-phenylisoxazole-3-carboxylate . These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the thietan-3-ylamino group in this compound makes it unique and may confer specific advantages in terms of stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C8H11N3O2S |
---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
5-[(thietan-3-ylamino)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C8H11N3O2S/c9-8(12)7-1-6(13-11-7)2-10-5-3-14-4-5/h1,5,10H,2-4H2,(H2,9,12) |
InChI-Schlüssel |
OWVKOOHCALTMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCC2=CC(=NO2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.